![molecular formula C14H17N3O3S2 B2860268 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 923401-74-5](/img/structure/B2860268.png)
1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- Antiviral and Anti-HIV Applications: Synthesis and evaluation of derivatives for potential anti-HIV properties have been explored. For instance, derivatives were synthesized targeting non-nucleoside reverse transcriptase inhibitors, showing promise in anti-HIV-1 and anti-HIV-2 activities (Al-Masoudi et al., 2007).
- Antidepressant Mechanisms: Studies on novel antidepressants, like Lu AA21004, involved understanding the oxidative metabolism pathways, highlighting the role of CYP450 enzymes in drug metabolism (Hvenegaard et al., 2012).
- Anti-inflammatory Properties: Compounds synthesized from piperazine showed significant in-vitro and in-vivo anti-inflammatory activity, indicating potential for therapeutic applications (Ahmed et al., 2017).
- Electrochemical Synthesis Approaches: Electrochemical methods have been utilized for synthesizing derivatives, offering insights into green chemistry approaches for complex organic syntheses (Nematollahi et al., 2014).
Drug Metabolism and Pharmacokinetics
- Metabolic Pathways: Detailed studies on the metabolic pathways of novel compounds, such as the identification of cytochrome P450 enzymes involved in the metabolism of antidepressants, provide a foundation for understanding drug interactions and optimizing therapeutic efficacy (Hvenegaard et al., 2012).
Novel Synthesis and Characterization Techniques
- Microwave-Assisted Synthesis: The use of microwave irradiation has been highlighted as a green and efficient method for the synthesis of complex molecules, demonstrating its utility in the rapid synthesis of derivatives with potential biological activities (Said et al., 2020).
Antimicrobial and Antitubercular Activity
- Antimycobacterial Activity: The synthesis and evaluation of derivatives for anti-tubercular activity against Mycobacterium tuberculosis have been explored, identifying compounds with promising MIC values, suggesting their potential in combating tuberculosis (Naidu et al., 2014).
Future Directions
Benzothiazole derivatives have shown potential in various therapeutic applications, including as anti-tubercular compounds . The future research directions could involve further exploration of the therapeutic potential of “1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” and its derivatives, as well as the development of more efficient synthesis methods.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been reported to inhibit tubulin polymerization , suggesting that they may interfere with cell division and growth.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the cyclooxygenase-1 (COX-1) enzyme, which plays a key role in the inflammatory response .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Thiazole derivatives have been reported to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(18)16-5-7-17(8-6-16)14-15-12-4-3-11(22(2,19)20)9-13(12)21-14/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFMASHSZJCQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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